Roginolisib hemifumarate
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Overview
Description
Roginolisib hemifumarate is a highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. It is primarily investigated for its potential in treating various hematologic malignancies, including refractory and relapsed follicular lymphoma . This compound is known for its selective inhibition of PI3Kδ without off-target effects typically seen with other PI3K inhibitors .
Chemical Reactions Analysis
Roginolisib hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Roginolisib hemifumarate has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various cellular processes.
Mechanism of Action
Roginolisib hemifumarate exerts its effects by allosterically modulating the C-terminus of the PI3Kδ enzyme. This non-ATP competitive inhibition leads to selective inhibition of PI3Kδ without affecting other PI3K isoforms . The molecular targets and pathways involved include the PI3K-AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
Comparison with Similar Compounds
Roginolisib hemifumarate is unique compared to other PI3Kδ inhibitors due to its allosteric modulation and non-ATP competitive inhibition. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor, but it is ATP-competitive and has a different safety profile.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor with broader activity but also higher toxicity.
Copanlisib: A pan-PI3K inhibitor that targets multiple PI3K isoforms, leading to more off-target effects.
This compound stands out due to its selective inhibition and favorable safety profile, making it a promising candidate for targeted therapies .
Properties
Molecular Formula |
C30H31FN4O9S |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ORQYIFOBUOKQGH-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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